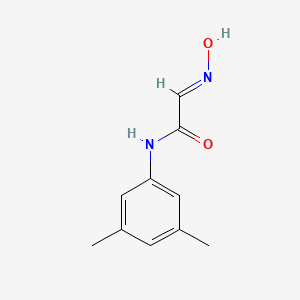
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a 3,5-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3,5-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,5-dimethylphenyl)-2-hydroxyiminoacetamide: A closely related compound with similar structural features.
N-(3,5-dimethylphenyl)-2-oxoacetamide: Lacks the hydroxyimino group but shares the acetamide moiety.
N-(3,5-dimethylphenyl)-2-hydroxyacetamide: Contains a hydroxy group instead of a hydroxyimino group.
Uniqueness
(2E)-N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide is unique due to the presence of both the hydroxyimino and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2E)-N-(3,5-dimethylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-8(2)5-9(4-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |
InChI Key |
XEHVVWZVBJBGMB-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=N/O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















